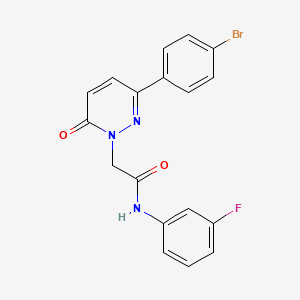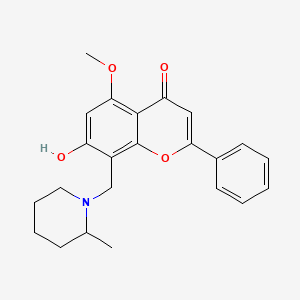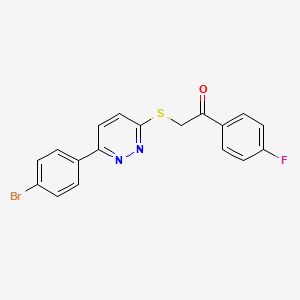
N2-(2-(cyclohex-1-en-1-yl)ethyl)-N4-(2-methoxyphenyl)asparagine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2-(2-(cyclohex-1-en-1-yl)ethyl)-N4-(2-methoxyphenyl)asparagine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines a cyclohexene ring, an ethyl chain, and a methoxyphenyl group attached to an asparagine backbone. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2-(cyclohex-1-en-1-yl)ethyl)-N4-(2-methoxyphenyl)asparagine typically involves multi-step organic reactions. One common method starts with the preparation of the cyclohexene derivative, which can be synthesized from cyclohexanone through α-bromination followed by treatment with a base . The methoxyphenyl group can be introduced via a nucleophilic substitution reaction using appropriate reagents. The final step involves coupling the cyclohexene and methoxyphenyl derivatives with asparagine under specific reaction conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. Catalysts and automated systems may be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N2-(2-(cyclohex-1-en-1-yl)ethyl)-N4-(2-methoxyphenyl)asparagine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, where nucleophiles replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N2-(2-(cyclohex-1-en-1-yl)ethyl)-N4-(2-methoxyphenyl)asparagine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N2-(2-(cyclohex-1-en-1-yl)ethyl)-N4-(2-methoxyphenyl)asparagine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
N2-(2-(cyclohex-1-en-1-yl)ethyl)-N4-(2-methoxyphenyl)asparagine can be compared with similar compounds such as:
- N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide
- N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)oxalamide
These compounds share structural similarities but differ in their functional groups and overall molecular architecture, which can influence their chemical properties and biological activities.
Properties
Molecular Formula |
C19H26N2O4 |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
2-[2-(cyclohexen-1-yl)ethylamino]-4-(2-methoxyanilino)-4-oxobutanoic acid |
InChI |
InChI=1S/C19H26N2O4/c1-25-17-10-6-5-9-15(17)21-18(22)13-16(19(23)24)20-12-11-14-7-3-2-4-8-14/h5-7,9-10,16,20H,2-4,8,11-13H2,1H3,(H,21,22)(H,23,24) |
InChI Key |
UKLXWHZSZYVBQX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CC(C(=O)O)NCCC2=CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(benzyloxy)phenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B14871814.png)
![4-ethyl-6-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B14871816.png)
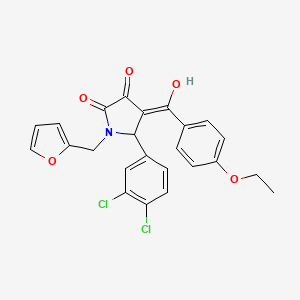
![2,2'-dioxo-2H,2'H-[3,4'-bichromen]-7'-yl dimethylcarbamate](/img/structure/B14871824.png)
![5-Oxa-8-azaspiro[3.5]nonan-9-one](/img/structure/B14871837.png)
![4,7,7-trimethyl-3-oxo-N-(pyridin-4-yl)bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B14871843.png)


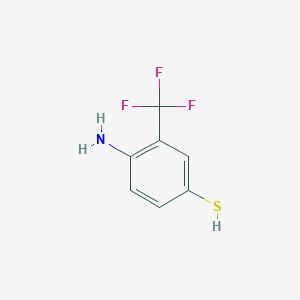
![[3-(3-Chloro-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14871877.png)

